(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine
CAS No.: 1228570-77-1
Cat. No.: VC7123401
Molecular Formula: C8H8FNO
Molecular Weight: 153.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228570-77-1 |
|---|---|
| Molecular Formula | C8H8FNO |
| Molecular Weight | 153.156 |
| IUPAC Name | (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H8FNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 |
| Standard InChI Key | RMYMQTQTLUJTIX-SSDOTTSWSA-N |
| SMILES | C1C(C2=C(O1)C(=CC=C2)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 2,3-dihydrobenzofuran system, a bicyclic framework featuring a fused benzene and furan ring. The fluorine substituent at position 7 and the primary amine at position 3 introduce electronic and steric modifications that influence reactivity and intermolecular interactions. The (S)-enantiomer exhibits a specific spatial arrangement around the chiral center at position 3, which is pivotal for its binding affinity to biological targets .
Table 1: Key Chemical Properties of (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine and Its Hydrochloride Salt
| Property | Free Base Form | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₈H₈FNO | C₈H₉ClFNO |
| Molecular Weight (g/mol) | 153.16 | 189.61 |
| CAS Number | 939757-42-3 | 2453296-92-7 |
| IUPAC Name | 7-Fluoro-2,3-dihydro-1-benzofuran-3-amine | (3S)-7-fluoro-2,3-dihydro-1-benzofuran-3-amine; hydrochloride |
| SMILES | C1C(C2=C(O1)C(=CC=C2)F)N | C1C(C2=C(O1)C(=CC=C2)F)N.Cl |
| Solubility | Polar solvents (e.g., DMSO) | Enhanced solubility in water |
The hydrochloride salt form, commonly supplied for stability and handling, increases aqueous solubility due to ionic character .
Stereochemical Considerations
The (S)-enantiomer’s configuration is critical for its interaction with chiral biological targets. Studies on analogous benzofuran derivatives demonstrate that enantiomers exhibit divergent binding modes to enzymes and receptors. For example, in PARP-1 inhibitors, the (S)-configuration of dihydrobenzofuran carboxamides showed 30-fold higher potency than their (R)-counterparts . This stereochemical dependency underscores the importance of enantiomeric purity in therapeutic applications.
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine involves multi-step organic transformations, often starting from salicylic acid derivatives. A representative pathway, adapted from PARP-1 inhibitor syntheses , includes:
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O-Allylation: Salicylic acid methyl ester is allylated using allyl bromide and potassium carbonate.
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Claisen Rearrangement: Thermal rearrangement yields ortho-allyl phenolic intermediates.
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Cyclization: Zirconium chloride-mediated cyclization forms the dihydrobenzofuran core.
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Functionalization: Fluorination via electrophilic aromatic substitution and amination through reductive processes.
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Chiral Resolution: Chromatographic or enzymatic methods separate enantiomers to isolate the (S)-form.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| O-Allylation | Allyl bromide, K₂CO₃, DMF | 85 |
| Claisen Rearrangement | Neat, 200°C | 78 |
| Cyclization | ZrCl₄, CH₂Cl₂ | 65 |
| Fluorination | Selectfluor®, AcOH | 60 |
| Amination | NH₃, LiAlH₄ | 70 |
Analytical Data
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the aromatic protons (δ 6.8–7.1 ppm), the furan oxygen-proximal CH₂ (δ 3.2–3.5 ppm), and the amine group (δ 1.8 ppm, broad).
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Mass Spectrometry: ESI-MS m/z 154.1 [M+H]⁺ for the free base; 190.6 [M+H]⁺ for the hydrochloride .
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Chiral HPLC: Enantiomeric excess >98% confirmed using a Chiralpak AD-H column .
| Target | (S)-Enantiomer IC₅₀ (μM) | (R)-Enantiomer IC₅₀ (μM) |
|---|---|---|
| PARP-1 | 0.53 | 16.2 |
| Serotonin Transporter | 1.2 | 8.7 |
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